molecular formula C7H10N4 B11780316 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile

4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile

Cat. No.: B11780316
M. Wt: 150.18 g/mol
InChI Key: AUZBNRWQBHGIMN-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4 It is characterized by a pyrazole ring substituted with an amino group at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-amino-4-cyanopyrazole with isopropyl halide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated flash chromatography for purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Acylated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-amino-1-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H10N4/c1-5(2)11-4-6(9)7(3-8)10-11/h4-5H,9H2,1-2H3

InChI Key

AUZBNRWQBHGIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C#N)N

Origin of Product

United States

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